6-Nitro-benzooxazole-2-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

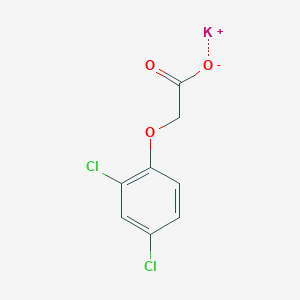

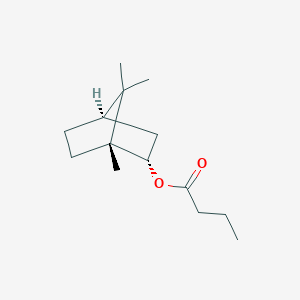

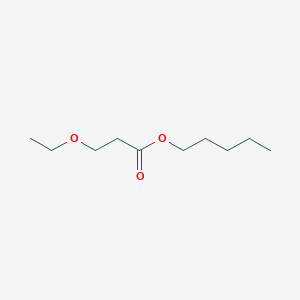

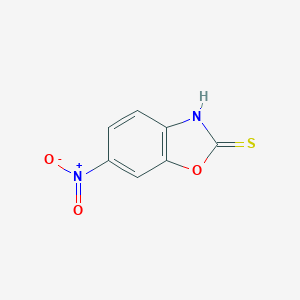

“6-Nitro-benzooxazole-2-thiol” is a chemical compound with the molecular formula C7H4N2O3S . It has a molecular weight of 196.19 g/mol . The compound is also known by other names such as “2-Mercapto-6-nitrobenzoxazole”, “6-NITROBENZO [D]OXAZOLE-2-THIOL”, and "6-Nitrobenzo [d]oxazole-2 (3H)-thione" .

Synthesis Analysis

The synthesis of “6-Nitro-benzooxazole-2-thiol” can be achieved from Potassium ethylxanthate and 2-Amino-5-nitrophenol . More detailed synthetic routes can be found in the referenced source .

Molecular Structure Analysis

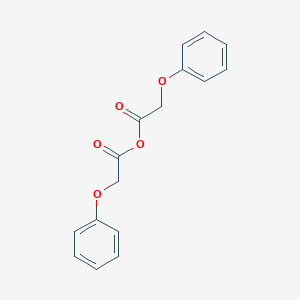

The molecular structure of “6-Nitro-benzooxazole-2-thiol” can be represented by the InChI string "InChI=1S/C7H4N2O3S/c10-9(11)4-1-2-5-6(3-4)12-7(13)8-5/h1-3H,(H,8,13)" . The Canonical SMILES representation is "C1=CC2=C(C=C1N+[O-])OC(=S)N2" .

Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Nitro-benzooxazole-2-thiol” include a molecular weight of 196.19 g/mol, an XLogP3-AA value of 1.6, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 0 and an exact mass of 195.99426317 g/mol .

Aplicaciones Científicas De Investigación

Anticancer Agents

Field

Medical and Pharmaceutical Research

Application Summary

Benzothiazole-2-thiol derivatives have been synthesized and studied for their potential as anticancer agents . These compounds have shown inhibitory activities against different types of human cancer cell lines .

Methods of Application

The compounds were synthesized and their structures determined by 1H-NMR, 13C-NMR, and HRMS (ESI). The effects of all compounds on a panel of different types of human cancer cell lines were investigated .

Results

Among the synthesized compounds, pyridinyl-2-amine linked benzothiazole-2-thiol compounds exhibited potent and broad-spectrum inhibitory activities. One compound displayed potent anticancer activity on SKRB-3, SW620, A549, and HepG2 cancer cells and was found to induce apoptosis in HepG2 cancer cells .

Agricultural Chemicals

Field

Application Summary

Benzoxazole and benzothiazole derivatives have a broad spectrum of agricultural biological activities, such as antibacterial, antiviral, and herbicidal activities . They are important structures in agrochemical discovery .

Methods of Application

The specific methods of application or experimental procedures for these compounds in agricultural settings were not detailed in the source .

Results

Great progress has been made in the research of benzoxazoles and benzothiazoles, especially in the development of herbicides and insecticides .

Carbonic Anhydrase Inhibitors

Field

Application Summary

2-Mercaptobenzoxazoles have been found to inhibit human carbonic anhydrases (hCAs), which are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate ion and proton . These enzymes are involved in a wide range of physiological processes, and abnormal levels or activities of these enzymes are commonly associated with various diseases .

Methods of Application

The compounds were synthesized and their structures determined by kinetic and structural studies .

Results

The results reported can pave the way for the development of selective CA inhibitors .

β-Selective Glycosylations

Field

Application Summary

6-Nitro-2-benzothiazolyl α-Glucoside and α-Mannoside have been used in β-Selective Glycosylations . This process is important in the synthesis of complex carbohydrates.

Methods of Application

The glycosylations were carried out in the presence of a catalytic amount of trifluoromethanesulfonic acid (TfOH) in CH2Cl2 at −78 °C .

Results

The process resulted in the formation of the corresponding glycosides in high yields .

Antimicrobial Activity

Application Summary

2-Mercaptobenzothiazoles have been found to exhibit antimicrobial activity . These compounds have been used in the treatment of various infectious diseases .

Methods of Application

The specific methods of application or experimental procedures for these compounds were not detailed in the source .

Results

The compounds have shown promising results in combating various infectious diseases .

Anti-Inflammatory Activity

Application Summary

2-Mercaptobenzothiazoles have been found to exhibit anti-inflammatory activity . These compounds have been used in the treatment of various inflammatory conditions .

Results

The compounds have shown promising results in combating various inflammatory conditions .

Safety And Hazards

The safety data sheet for “6-Nitro-benzooxazole-2-thiol” suggests that in case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the compound comes into contact with the skin, it should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced .

Propiedades

IUPAC Name |

6-nitro-3H-1,3-benzoxazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O3S/c10-9(11)4-1-2-5-6(3-4)12-7(13)8-5/h1-3H,(H,8,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCVNWXZRBBCASB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])OC(=S)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366432 |

Source

|

| Record name | 2-Mercapto-6-nitrobenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Nitro-benzooxazole-2-thiol | |

CAS RN |

14541-93-6 |

Source

|

| Record name | 2-Mercapto-6-nitrobenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-Chloro-dibenzo[b,f][1,4]thiazepine](/img/structure/B81272.png)

![(5R,8R,9S,10S,13S,14S,17S)-10,13,17-Trimethyl-1,2,3,4,5,6,7,8,9,11,12,14-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B81274.png)